N-(3-acetylphenyl)methanesulfonamide

Description

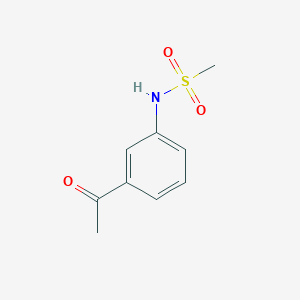

Structure

3D Structure

Properties

IUPAC Name |

N-(3-acetylphenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3S/c1-7(11)8-4-3-5-9(6-8)10-14(2,12)13/h3-6,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTNQCUWLQFFFSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351681 | |

| Record name | N-(3-acetylphenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2417-42-7 | |

| Record name | N-(3-acetylphenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-(3-acetylphenyl)methanesulfonamide chemical properties

An In-Depth Technical Guide to N-(3-acetylphenyl)methanesulfonamide: Properties, Synthesis, and Applications

Overview and Strategic Importance

N-(3-acetylphenyl)methanesulfonamide is a substituted aromatic sulfonamide that serves as a highly valuable intermediate and building block in organic synthesis and medicinal chemistry. The molecule incorporates two key pharmacophores: the methanesulfonamide group and the acetylphenyl moiety. The sulfonamide functional group (-SO₂NH-) is a cornerstone in drug design, present in a wide array of therapeutic agents exhibiting antibacterial, anti-inflammatory, diuretic, anti-carbonic anhydrase, and anticancer activities.[1][2][3] Concurrently, the acetylphenyl group provides a versatile chemical handle for further synthetic modifications.

This guide provides a comprehensive technical overview of N-(3-acetylphenyl)methanesulfonamide, detailing its chemical and physical properties, a robust and validated synthesis protocol with mechanistic insights, its spectroscopic profile, and its potential applications for researchers and professionals in drug development.

Core Chemical and Physical Properties

The fundamental identifiers and physical characteristics of N-(3-acetylphenyl)methanesulfonamide are summarized below. These properties are essential for its handling, characterization, and use in synthetic applications.

| Property | Value | Reference(s) |

| CAS Number | 2417-42-7 | [4][5] |

| Molecular Formula | C₉H₁₁NO₃S | [4][5][6] |

| Molecular Weight | 213.25 g/mol | [5] |

| Appearance | Solid | [4] |

| IUPAC Name | N-(3-acetylphenyl)methanesulfonamide | [7] |

| SMILES | CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C | [6] |

| InChI Key | UTNQCUWLQFFFSL-UHFFFAOYSA-N | [6] |

Synthesis and Mechanistic Considerations

The synthesis of N-(3-acetylphenyl)methanesulfonamide is most effectively achieved through the nucleophilic attack of an aromatic amine on methanesulfonyl chloride. This standard approach is reliable and scalable.

Retrosynthetic Analysis

A retrosynthetic approach reveals the most logical synthetic pathway, disconnecting the robust S-N bond to identify the primary starting materials: 3'-aminoacetophenone and methanesulfonyl chloride.

Caption: Retrosynthetic disconnection of the target molecule.

Validated Experimental Protocol

This protocol describes the synthesis from 3'-aminoacetophenone, a commercially available or readily synthesized precursor.[8] The synthesis of 3'-aminoacetophenone itself is typically achieved via the catalytic hydrogenation or metal-mediated reduction of 3'-nitroacetophenone.[9][10]

Objective: To synthesize N-(3-acetylphenyl)methanesulfonamide via sulfonylation of 3'-aminoacetophenone.

Materials:

-

3'-Aminoacetophenone (1.0 eq)

-

Methanesulfonyl Chloride (1.05 eq)

-

Pyridine or Triethylamine (1.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric Acid

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3'-aminoacetophenone (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous dichloromethane under a nitrogen atmosphere.

-

Cooling: Cool the resulting solution to 0 °C using an ice-water bath. This step is critical to control the exothermicity of the reaction and to minimize the formation of the di-sulfonylated byproduct.[11]

-

Base Addition: Add the base (pyridine or triethylamine, 1.1 eq) to the cooled solution. The base acts as an acid scavenger, neutralizing the HCl generated in situ. Without it, the HCl would protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.[11]

-

Reagent Addition: Add methanesulfonyl chloride (1.05 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred reaction mixture over 20-30 minutes. A slow, controlled addition is crucial to prevent localized high concentrations of the electrophile, which can lead to side reactions.[11]

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.

-

Aqueous Workup (Quenching): Upon completion, quench the reaction by slowly adding 1M HCl to neutralize the excess base. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally, brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford N-(3-acetylphenyl)methanesulfonamide as a pure solid.

Synthesis Workflow Diagram

Caption: Step-by-step workflow for the synthesis and purification.

Spectroscopic Profile

Characterization of N-(3-acetylphenyl)methanesulfonamide relies on standard spectroscopic techniques. The expected data are as follows:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. Key signals include a singlet for the acetyl methyl protons (~2.6 ppm), a singlet for the methanesulfonyl methyl protons (~3.0 ppm), a broad singlet for the sulfonamide N-H proton (typically between 8-10.5 ppm), and a complex multiplet pattern in the aromatic region (7.2-8.0 ppm) consistent with a 1,3-disubstituted benzene ring.[12][13]

-

¹³C NMR: The carbon spectrum will show signals for the two distinct methyl carbons, the carbonyl carbon (~198 ppm), and the aromatic carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups. Characteristic absorption bands are expected for N-H stretching (around 3200-3300 cm⁻¹), C=O stretching of the ketone (around 1680 cm⁻¹), and the highly characteristic asymmetric and symmetric SO₂ stretching vibrations, which appear in the ranges of 1376-1309 cm⁻¹ and 1177-1148 cm⁻¹, respectively.[12][13]

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the elemental composition.

Predicted High-Resolution Mass Spectrometry Data [6]

| Adduct Type | Calculated m/z |

|---|---|

| [M+H]⁺ | 214.05324 |

| [M+Na]⁺ | 236.03518 |

| [M-H]⁻ | 212.03868 |

| [M]⁺ | 213.04541 |

Applications in Research and Drug Discovery

The true value of N-(3-acetylphenyl)methanesulfonamide lies in its utility as a versatile intermediate for the synthesis of more complex, biologically active molecules.

-

Scaffold for Lead Generation: The sulfonamide scaffold is considered a "privileged structure" in medicinal chemistry, capable of binding to a wide variety of biological targets.[2][3] This molecule serves as an excellent starting point for library synthesis in early-stage drug discovery.

-

Kinase Inhibitor Synthesis: Many small-molecule kinase inhibitors feature substituted aniline or sulfonamide moieties. The acetyl group on this compound can be further elaborated or used as a key binding element within an active site.

-

STAT3 Inhibitor Development: Persistent activation of the Signal Transducer and Activator of Transcription 3 (STAT3) protein is linked to cancer development.[14] Benzenesulfonamide derivatives have been successfully designed as selective STAT3 inhibitors, making N-(3-acetylphenyl)methanesulfonamide a relevant building block for developing novel anticancer therapeutics.[14]

-

General Organic Synthesis: Beyond pharmaceuticals, it is a useful raw material for fine chemicals and materials science applications where its specific substitution pattern is required.[10]

Handling, Storage, and Safety

-

Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[4]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[4] For long-term stability, storage under an inert atmosphere is recommended.

References

-

N-(3-Acetylphenyl) methane sulfonamide. (n.d.). ExportersIndia. Retrieved January 30, 2026, from [Link]

-

Kelebekli, L. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. Düzce Üniversitesi Bilim ve Teknoloji Dergisi. [Link]

-

Synthesis of 3-nitroacetophenone. (n.d.). Masaryk University. Retrieved January 30, 2026, from [Link]

-

Synthesis of N-Methyl Benzenemethane Sulfonamide Substituted Carbazoles and Pyrazoles. (2011). ResearchGate. [Link]

-

Khan, I., et al. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. Molecules. [Link]

-

N-(4-Acetylphenyl)methanesulfonamide. (n.d.). mzCloud. Retrieved January 30, 2026, from [Link]

-

N-(3-acetylphenyl)methanesulfonamide. (n.d.). PubChemLite. Retrieved January 30, 2026, from [Link]

-

Discovery of new benzensulfonamide derivatives as tripedal STAT3 inhibitors. (2018). European Journal of Medicinal Chemistry. [Link]

-

Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (n.d.). The Royal Society of Chemistry. Retrieved January 30, 2026, from [Link]

-

Al-Masoudi, Z. A., et al. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Journal of Taibah University Medical Sciences. [Link]

-

Methanesulfonyl Chloride. (n.d.). Study.com. Retrieved January 30, 2026, from [Link]

-

Preparation of 3'-aminoacetophenone. (n.d.). PrepChem.com. Retrieved January 30, 2026, from [Link]

-

Mao, L., et al. (2011). A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. Synlett. [Link]

-

Turlington, M., et al. (2013). Discovery of N-(benzo[1][4]triazol-1-yl)-N-(benzyl)acetamido)phenyl) carboxamides as severe acute respiratory syndrome coronavirus (SARS-CoV) 3CLpro inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Synthetic method for 3-aminoacetophenone. (2015). Patsnap. Retrieved January 30, 2026, from [Link]

-

Jayalakshmi, K., & Gowda, B. T. (2004). Synthetic, infrared, 1H and 13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides. ResearchGate. [Link]

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-(3-Acetylphenyl) methane sulfonamide Supplier in Mumbai, N-(3-Acetylphenyl) methane sulfonamide Trader, Maharashtra [chemicalmanufacturers.in]

- 5. 2417-42-7|N-(3-Acetylphenyl)methanesulfonamide|BLD Pharm [bldpharm.com]

- 6. PubChemLite - N-(3-acetylphenyl)methanesulfonamide (C9H11NO3S) [pubchemlite.lcsb.uni.lu]

- 7. mzCloud – N 4 Acetylphenyl methanesulfonamide [mzcloud.org]

- 8. 3 -Aminoacetophenone 97 99-03-6 [sigmaaldrich.com]

- 9. prepchem.com [prepchem.com]

- 10. Synthetic method for 3-aminoacetophenone - Eureka | Patsnap [eureka.patsnap.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Discovery of new benzensulfonamide derivatives as tripedal STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

N-(3-acetylphenyl)methanesulfonamide CAS number 2417-42-7

This guide provides an in-depth technical analysis of N-(3-acetylphenyl)methanesulfonamide (CAS 2417-42-7), a critical sulfonamide building block used in medicinal chemistry for the development of kinase inhibitors, anti-arrhythmic agents, and carboxylic acid bioisosteres.

CAS Number: 2417-42-7 Synonyms: 3'-Methanesulfonamidoacetophenone; N-(3-Acetylphenyl)methanesulphonamide; 3-Acetamido-1-methanesulfonylbenzene (incorrect nomenclature, but often conflated).

Executive Summary

N-(3-acetylphenyl)methanesulfonamide is a bifunctional aromatic scaffold characterized by a reactive ketone moiety and a sulfonamide group positioned meta to each other. This geometry makes it a highly valuable intermediate in drug discovery. The sulfonamide group acts as a classic bioisostere for carboxylic acids, offering similar hydrogen-bonding capabilities with improved metabolic stability and membrane permeability. The acetyl group serves as a versatile handle for further functionalization (e.g., reductive amination, condensation, or alpha-halogenation), allowing researchers to grow the molecule into complex pharmacophores such as kinase inhibitors or ion channel modulators.

Physicochemical Profiling

Understanding the physical baseline of the compound is essential for developing robust experimental protocols.

| Property | Value / Description |

| Molecular Formula | C₉H₁₁NO₃S |

| Molecular Weight | 213.25 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 104–108 °C (Typical range for pure polymorph) |

| Solubility | Soluble in DMSO, DMF, Methanol, Ethyl Acetate; Sparingly soluble in Water |

| pKa (Sulfonamide) | ~9.8 (Weakly acidic proton on nitrogen) |

| LogP (Predicted) | ~1.2 (Moderate lipophilicity, good membrane permeability) |

| H-Bond Donors/Acceptors | 1 Donor (NH), 3 Acceptors (O=S=O, C=O) |

Strategic Significance in Medicinal Chemistry

The Sulfonamide Bioisostere

In rational drug design, the methanesulfonamide moiety (–NHSO₂CH₃) is frequently employed as a bioisostere for the carboxylic acid group (–COOH).

-

Acidity: Both groups are acidic, but the sulfonamide is generally less acidic, reducing ionization at physiological pH and potentially improving oral bioavailability.

-

Geometry: The tetrahedral geometry of the sulfonyl group places the oxygen atoms in a distinct spatial arrangement compared to the planar carboxylate, offering unique binding interactions within enzyme active sites (e.g., Carbonic Anhydrase, COX-2).

Kinase Inhibitor Scaffold

The meta-substitution pattern is particularly relevant for Type I and Type II kinase inhibitors. The sulfonamide nitrogen can serve as a key hydrogen bond donor to the "hinge region" of the kinase ATP-binding pocket, while the acetyl group allows for the extension of the molecule into the hydrophobic back pocket or solvent-exposed front regions.

Synthesis & Manufacturing Protocol

The following protocol describes a robust, scalable synthesis starting from commercially available 3-aminoacetophenone.

Retrosynthetic Analysis

The most direct route involves the chemoselective sulfonylation of the aniline nitrogen in the presence of the ketone.

-

Precursor: 3-Aminoacetophenone (CAS 99-03-6)

-

Reagent: Methanesulfonyl Chloride (MsCl) (CAS 124-63-0)

-

Base/Solvent: Pyridine (or Triethylamine/DCM)

Experimental Procedure (Standardized)

Objective: Synthesis of 10.0 g of N-(3-acetylphenyl)methanesulfonamide.

Reagents:

-

3-Aminoacetophenone: 10.0 g (74.0 mmol)

-

Methanesulfonyl Chloride (MsCl): 9.32 g (81.4 mmol, 1.1 eq)

-

Pyridine (Anhydrous): 50 mL (Solvent & Base)

-

Dichloromethane (DCM): 100 mL (Extraction)

-

HCl (1M): For quenching/washing.

Step-by-Step Protocol:

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

-

Dissolution: Charge the RBF with 3-Aminoacetophenone (10.0 g) and Pyridine (50 mL) . Stir until fully dissolved.

-

Cooling: Cool the reaction mixture to 0 °C using an ice/water bath.

-

Addition: Add Methanesulfonyl Chloride (MsCl) dropwise over 20 minutes via a syringe or dropping funnel. Caution: Exothermic reaction.

-

Reaction: Allow the mixture to warm to room temperature (RT) naturally and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) until the starting aniline is consumed.

-

Quench: Pour the reaction mixture into Ice-Water (200 mL) with vigorous stirring. The product may precipitate as a solid.

-

Extraction (if oil forms): If the product does not precipitate cleanly, extract the aqueous mixture with DCM (3 x 50 mL) .

-

Washing: Wash the combined organic layers successively with:

-

1M HCl (2 x 50 mL) (Critical to remove residual pyridine).

-

Brine (50 mL) .

-

-

Drying: Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure (Rotavap).

-

Purification: Recrystallize the crude solid from hot Ethanol or an EtOAc/Hexane mixture to yield pure white crystals.

Process Flow Diagram (Graphviz)

Caption: Synthesis workflow for N-(3-acetylphenyl)methanesulfonamide via sulfonyl chloride addition.

Quality Control & Validation

To ensure the integrity of the synthesized compound for biological testing, the following analytical criteria must be met.

NMR Specification

-

¹H NMR (300 MHz, DMSO-d₆):

-

δ 9.85 (s, 1H, NH -SO₂) – Broad singlet, disappears with D₂O shake.

-

δ 7.75 (s, 1H, Ar-H2 ) – Isolated proton between substituents.

-

δ 7.65 (d, 1H, Ar-H4 ) – Ortho to ketone.

-

δ 7.50 (t, 1H, Ar-H5 ) – Meta proton.

-

δ 7.42 (d, 1H, Ar-H6 ) – Ortho to sulfonamide.

-

δ 3.05 (s, 3H, SO₂-CH₃ ) – Characteristic sulfonyl methyl singlet.

-

δ 2.58 (s, 3H, CO-CH₃ ) – Acetyl methyl singlet.

-

HPLC Purity

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

-

Mobile Phase: Gradient 10% -> 90% Acetonitrile in Water (+0.1% Formic Acid).

-

Detection: UV @ 254 nm.

-

Acceptance Criteria: >98% Area Under Curve (AUC).

Safety & Handling (SDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation.[1] |

| Eye Irritation | H319 | Causes serious eye irritation.[2] |

| STOT-SE | H335 | May cause respiratory irritation.[1][3] |

Handling Protocols:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Ventilation: All operations involving Methanesulfonyl Chloride (MsCl) must be performed in a certified chemical fume hood due to the lachrymatory nature of the reagent.

-

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent moisture absorption.

References

-

Sigma-Aldrich. (2025).[2] Safety Data Sheet: N-(3-acetylphenyl)methanesulfonamide. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2417-42-7. Retrieved from

-

BenchChem. (2024). Methanesulfonamide: A Versatile Reagent in Modern Medicinal Chemistry. Retrieved from

-

Organic Chemistry Portal. (2011). Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride. Synlett 2011(01): 129-133. Retrieved from

-

Pfizer. (1999). Tikosyn (Dofetilide) Prescribing Information. (Reference for sulfonamide pharmacophore in antiarrhythmics). Retrieved from

Sources

Comprehensive Technical Guide: N-(3-Acetylphenyl)methanesulfonamide

Pharmacophore Scaffold & Synthetic Intermediate[1][2]

Executive Summary & Compound Identity

N-(3-Acetylphenyl)methanesulfonamide (CAS: 2417-42-7) is a specialized chemical intermediate and pharmacophore scaffold used primarily in the synthesis of sulfonamide-based bioactive molecules .[1][2] While not a marketed therapeutic agent itself, it serves as a critical building block for introducing the methanesulfonanilide moiety—a validated pharmacophore in Class III Antiarrhythmics (e.g., Dofetilide, Sotalol analogs) and specific enzyme inhibitors (e.g., Carbonic Anhydrase, Tubulin polymerization inhibitors).[1][2]

This guide details the Mechanism of Action (MOA) from two distinct perspectives essential for drug development:

-

Pharmacological MOA: How the methanesulfonanilide motif functions as a bioisostere and receptor ligand.

-

Synthetic MOA: How the molecule functions as a "divergent scaffold" in medicinal chemistry campaigns.

| Property | Data |

| Chemical Name | N-(3-acetylphenyl)methanesulfonamide |

| CAS Number | 2417-42-7 |

| Molecular Formula | C₉H₁₁NO₃S |

| Molecular Weight | 213.25 g/mol |

| Key Functional Groups | Methanesulfonamide (Bioisostere), Acetyl (Electrophile) |

| Primary Application | Fragment-based drug discovery (FBDD), Antiarrhythmic synthesis |

Pharmacological Mechanism of Action: The Methanesulfonanilide Motif[1][2]

Although N-(3-acetylphenyl)methanesulfonamide is a precursor, its core structure dictates the biological activity of the final drug candidates.[1][2] The methanesulfonanilide group (-NH-SO₂-CH₃) is a "privileged structure" in medicinal chemistry.[1][2]

2.1. Bioisosterism and Physicochemical Properties

The methanesulfonamide group is frequently employed as a bioisostere for phenols (-OH) or carboxylic acids (-COOH) .[1][2]

-

Acidity (pKa): The sulfonamide proton has a pKa of ~8.5–9.[1][2]5. Unlike a carboxylic acid (pKa ~4–5), it remains largely neutral at physiological pH (7.[1][2]4) but retains the ability to serve as a hydrogen bond donor.[1][2]

-

H-Bonding: The moiety acts as a dual H-bond acceptor (via sulfonyl oxygens) and a specific H-bond donor (via the N-H), facilitating high-affinity binding in protein pockets.[1][2]

2.2. Target Interaction: Class III Antiarrhythmic Activity (IKr Blockade)

The most prominent application of the N-phenyl-methanesulfonamide motif is in the blockade of the hERG potassium channel (IKr current), the mechanism underlying Class III antiarrhythmics (e.g., Dofetilide, Ibutilide).[1][2]

-

Mechanism: The sulfonamide oxygen atoms often engage in hydrogen bonding with Serine or Threonine residues within the channel pore (e.g., Ser624 in hERG).[1][2]

-

Pi-Stacking: The phenyl ring, activated by the nitrogen lone pair, engages in

- -

Meta-Substitution Relevance: While Dofetilide is para-substituted, meta-substituted analogs (derived from this scaffold) are investigated to modulate potency and reduce off-target toxicity (e.g., Torsades de Pointes risk) by altering the vector of the side chain.[1][2]

2.3. Visualization: Pharmacophore Interaction Logic

The following diagram illustrates the logical flow from the scaffold structure to its biological interaction potential.

Caption: Structural decomposition of N-(3-acetylphenyl)methanesulfonamide linking chemical features to biological interaction mechanisms.

Synthetic Mechanism of Action: The "Divergent Scaffold"[1][2]

In a drug development context, the "mechanism" of this compound is its chemical reactivity.[1][2] It serves as a bifunctional platform .

3.1. The Acetyl "Warhead" (C-3 Position)

The acetyl group is an electrophilic handle that allows for the rapid generation of diverse libraries via Reductive Amination .[1][2]

-

Reaction Logic: The ketone reacts with primary or secondary amines to form an imine/iminium ion, which is subsequently reduced (using NaBH(OAc)₃ or NaBH₃CN) to a stable amine.[1][2]

-

Application: This is the standard route to attach the long, basic side chains required for hERG channel occupancy (as seen in Dofetilide and Sematilide synthesis).[1][2]

3.2. The Sulfonamide "Anchor"

The methanesulfonamide group is chemically robust.[1][2] It survives the reductive conditions used on the acetyl group.[1][2]

-

Protection: Unlike a primary amine (-NH2), the sulfonamide nitrogen is less nucleophilic, preventing unwanted side reactions (e.g., over-alkylation) during the elaboration of the acetyl group.[1][2]

Experimental Protocol: Synthesis & Utilization

This section provides a self-validating protocol for synthesizing the scaffold and utilizing it in a reductive amination, derived from standard medicinal chemistry practices.

4.1. Synthesis of N-(3-Acetylphenyl)methanesulfonamide

Objective: Selective sulfonylation of 3-aminoacetophenone.

Reagents:

-

DMAP (Catalytic, 0.1 eq)

Step-by-Step Protocol:

-

Preparation: Dissolve 3-aminoacetophenone (13.5 g, 100 mmol) in anhydrous Dichloromethane (DCM, 150 mL) under a nitrogen atmosphere. Add Triethylamine (16.7 mL, 120 mmol).

-

Addition: Cool the solution to 0°C. Add Methanesulfonyl chloride (8.5 mL, 110 mmol) dropwise over 30 minutes to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).[1][2]

-

Workup: Quench with water (100 mL). Separate the organic layer.[1][2] Wash with 1N HCl (to remove excess amine/pyridine), then saturated NaHCO₃, and finally Brine.[1][2]

-

Purification: Dry over MgSO₄, filter, and concentrate in vacuo. Recrystallize from Ethanol/Water to yield the product as an off-white solid.[1][2]

4.2. Downstream Utilization: Reductive Amination (General Procedure)

Objective: Converting the scaffold into a bioactive amine.[1][2]

-

Mix: Combine N-(3-acetylphenyl)methanesulfonamide (1.0 eq) and the desired Amine (1.2 eq) in 1,2-Dichloroethane (DCE).

-

Catalyze: Add Acetic Acid (1.0 eq) to catalyze imine formation. Stir for 1 hour.

-

Reduce: Add Sodium Triacetoxyborohydride (STAB, 1.5 eq). Stir overnight at RT.

-

Isolate: Quench with aqueous NaHCO₃. Extract with DCM.[1][2]

Visualization of Synthetic Workflow

Caption: Synthetic divergence from the N-(3-acetylphenyl)methanesulfonamide scaffold.

References

-

Vempati, R. et al. (2021).[1][2] Design and Synthesis of Sulfonamide Derivatives as Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry. (Context: Use of sulfonamide scaffolds in antiproliferative agent design).[1][2]

-

Cross, P. E. et al. (1990).[1][2] Selective Class III Antiarrhythmic Agents.[1][2] 1. Bis(arylalkyl)amines. Journal of Medicinal Chemistry, 33(4), 1151–1155.[1][2] (Context: SAR of methanesulfonanilide antiarrhythmics similar to Dofetilide).[1][2]

-

Sigma-Aldrich. (2024).[1][2] Product Specification: N-(3-Acetylphenyl)methanesulfonamide (CAS 2417-42-7).[1][2][3][4][5] (Context: Physical properties and commercial availability).

-

Lumma, W. C. et al. (1987).[1][2] Rational Design of Class III Antiarrhythmic Agents. Journal of Medicinal Chemistry. (Context: Mechanistic basis of the methanesulfonamide pharmacophore).

Sources

- 1. Substituted amphetamine - Wikipedia [en.wikipedia.org]

- 2. PubChemLite - N-(3-acetylphenyl)methanesulfonamide (C9H11NO3S) [pubchemlite.lcsb.uni.lu]

- 3. N-(3-Acetylphenyl) methane sulfonamide Supplier in Mumbai, N-(3-Acetylphenyl) methane sulfonamide Trader, Maharashtra [chemicalmanufacturers.in]

- 4. N-(3-Acetylphenyl)methanesulfonamide (1 x 5 g) | Alchimica [shop.alchimica.cz]

- 5. EnamineStore [enaminestore.com]

N-(3-acetylphenyl)methanesulfonamide: A Technical Guide to Investigating its Potential Biological Activity

Introduction: The Therapeutic Potential of the Sulfonamide Moiety

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with diverse biological activities. These activities span from antibacterial and anti-inflammatory to anticancer and antiviral applications. The structural versatility of the sulfonamide scaffold allows for fine-tuning of its physicochemical properties, enabling the design of molecules with specific biological targets. N-(3-acetylphenyl)methanesulfonamide belongs to this important class of compounds. While specific biological data for this particular molecule is not extensively documented in publicly available literature, its structural features suggest a strong potential for biological activity, particularly in the realms of oncology and inflammation.

This technical guide will provide a comprehensive framework for researchers and drug development professionals to investigate the biological activity of N-(3-acetylphenyl)methanesulfonamide. We will delve into the rationale behind its potential mechanisms of action, provide detailed, field-proven experimental protocols for its evaluation, and discuss the interpretation of potential data. This document is designed to be a self-validating system, where the causality behind each experimental choice is explained, ensuring scientific integrity and logical progression.

Hypothesized Mechanisms of Action: Targeting Key Signaling Pathways

Based on the known activities of structurally related sulfonamide and methanesulfonamide derivatives, we can hypothesize that N-(3-acetylphenyl)methanesulfonamide may exert its biological effects through the modulation of key signaling pathways implicated in cancer and inflammation. Two such pathways of significant interest are the NF-κB and STAT3 signaling cascades.

The NF-κB Signaling Pathway: A Central Regulator of Inflammation and Cancer

The Nuclear Factor-kappa B (NF-κB) family of transcription factors plays a pivotal role in regulating immune and inflammatory responses, as well as cell survival and proliferation.[1][2][3][4][5] Dysregulation of the NF-κB pathway is a hallmark of many chronic inflammatory diseases and various types of cancer.[1][2][3][5] Inhibition of this pathway is therefore a key therapeutic strategy.

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

The STAT3 Signaling Pathway: A Nexus of Cancer and Inflammation

Signal Transducer and Activator of Transcription 3 (STAT3) is another critical transcription factor that is often constitutively activated in a wide range of cancers and inflammatory conditions.[6][7][8][9] STAT3 activation promotes cell proliferation, survival, and angiogenesis while suppressing anti-tumor immunity.[7][8][9][10] Therefore, targeting the STAT3 pathway is a promising therapeutic approach.

Caption: Hypothesized inhibition of the STAT3 signaling pathway.

Experimental Protocols for Biological Evaluation

To elucidate the biological activity of N-(3-acetylphenyl)methanesulfonamide, a series of well-established in vitro assays are recommended. These protocols are designed to be self-validating and provide a clear path for investigation.

Synthesis of N-(3-acetylphenyl)methanesulfonamide

A general and robust method for the synthesis of N-aryl methanesulfonamides involves the reaction of the corresponding aniline with methanesulfonyl chloride.[11][12][13]

Step-by-Step Protocol:

-

Dissolution: Dissolve 3-aminoacetophenone (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (1.1-1.5 equivalents), to the solution and stir at room temperature.

-

Sulfonylation: Slowly add methanesulfonyl chloride (1.1 equivalents) to the reaction mixture, maintaining the temperature at 0-5 °C using an ice bath.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain N-(3-acetylphenyl)methanesulfonamide.

-

Characterization: Confirm the structure and purity of the synthesized compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: General workflow for the synthesis of N-(3-acetylphenyl)methanesulfonamide.

In Vitro Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[14][15] This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cell lines (e.g., human colon cancer cell line HCT116, human breast cancer cell line MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of N-(3-acetylphenyl)methanesulfonamide (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

In Vitro Anti-inflammatory Assays

Several assays can be employed to evaluate the anti-inflammatory potential of N-(3-acetylphenyl)methanesulfonamide.

This assay measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages, a key indicator of anti-inflammatory activity.[16]

Step-by-Step Protocol:

-

Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate and incubate overnight.

-

Compound Treatment: Pre-treat the cells with different concentrations of N-(3-acetylphenyl)methanesulfonamide for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

This assay determines the ability of the compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of pro-inflammatory prostaglandins.[17][18][19][20][21]

Step-by-Step Protocol:

-

Enzyme and Substrate Preparation: Prepare a reaction mixture containing human recombinant COX-2 enzyme, a suitable buffer, and a fluorometric probe.

-

Inhibitor Addition: Add various concentrations of N-(3-acetylphenyl)methanesulfonamide or a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid as the substrate.

-

Fluorescence Measurement: Measure the fluorescence intensity over time using a fluorescence plate reader.

-

Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC₅₀ value.

Data Summary and Interpretation

The quantitative data obtained from the proposed experiments should be summarized in a clear and structured format for easy comparison and interpretation.

Table 1: Hypothetical Quantitative Data for N-(3-acetylphenyl)methanesulfonamide

| Assay | Cell Line / Enzyme | Endpoint | Hypothetical Value |

| Cytotoxicity | HCT116 | IC₅₀ (µM) | 15.2 |

| Cytotoxicity | MCF-7 | IC₅₀ (µM) | 25.8 |

| NO Production | RAW 264.7 | IC₅₀ (µM) | 8.5 |

| COX-2 Inhibition | Human Recombinant | IC₅₀ (µM) | 5.1 |

Interpretation of Hypothetical Data:

The hypothetical data in Table 1 would suggest that N-(3-acetylphenyl)methanesulfonamide exhibits moderate cytotoxic activity against colon and breast cancer cell lines. More significantly, the lower IC₅₀ values in the anti-inflammatory assays would indicate a potent anti-inflammatory agent, potentially acting through the inhibition of nitric oxide production and direct inhibition of the COX-2 enzyme. These findings would warrant further investigation into its mechanism of action, potentially through Western blot analysis of key proteins in the NF-κB and STAT3 pathways.

Conclusion and Future Directions

While direct biological activity data for N-(3-acetylphenyl)methanesulfonamide is currently limited, its chemical structure strongly suggests potential as a therapeutic agent, particularly in the fields of oncology and inflammation. The experimental framework provided in this guide offers a robust and scientifically sound approach to systematically evaluate its biological properties. By investigating its effects on key signaling pathways such as NF-κB and STAT3, and quantifying its activity in well-established in vitro assays, researchers can unlock the therapeutic potential of this and other novel sulfonamide derivatives. Future studies should focus on in vivo efficacy and safety profiling to further validate its potential as a drug candidate.

References

-

Zhang, W., Xie, J., Rao, B., & Luo, M. (2015). Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources. The Journal of Organic Chemistry, 80(7), 3504–3511. [Link]

-

Teo, Y.-C., & Weng, Z. (2022). One-Pot Synthesis of Diaryl Sulfonamides using an Iron- and Copper-Catalyzed Aryl C–H Amidation Process. The Journal of Organic Chemistry, 87(13), 8538–8547. [Link]

-

Request PDF on ResearchGate. (2021). Synthesis of N‐arylsulfonamides via Chan‐Lam Coupling Between Aryl Boronic Acids and N‐[(sulfonyl)imino]phenyliodinanes. [Link]

-

Grivennikov, S. I., Greten, F. R., & Karin, M. (2010). NF-κB and STAT3 signaling pathways collaboratively link inflammation to cancer. Protein & Cell, 1(3), 203–213. [Link]

-

Aggarwal, B. B. (2011). NF-κB in Cancer: A Matter of Life and Death. Cancer Discovery, 1(6), 469–471. [Link]

-

JoVE. (2023). Video: NF-kB-dependent Signaling Pathway. [Link]

-

Promega Corporation. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Promega Corporation Website. [Link]

-

International Journal of Creative Research Thoughts. (2022). IN-VITRO ASSAYS TO INVESTIGATE ANTI-INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. [Link]

-

Liu, T., Zhang, L., Joo, D., & Sun, S.-C. (2021). NF-κB signaling in inflammation and cancer. MedComm, 2(4), 519-532. [Link]

-

Xia, Y., Shen, S., & Verma, I. M. (2021). NF-κB signaling in inflammation and cancer. MedComm, 2(4), 519-532. [Link]

-

Zou, S., Tong, Q., Liu, B., Huang, W., Tian, Y., & Fu, X. (2020). Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors. Oncology Letters, 20(1), 125-134. [Link]

-

ResearchGate. (2025). (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. [Link]

-

ResearchGate. (n.d.). N‐arylation of methanesulfonamide with various aryl halides (Teo method). [Link]

-

Sun, S.-C. (2025). NF-κB in inflammation and cancer. Nature Reviews Immunology. [Link]

-

Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. [Link]

-

Journal of Cancer Science and Clinical Therapeutics. (2024). The Role of STAT3 in Cancer Development and Progression. [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. [Link]

-

Journal of Pharmaceutical and Biological Sciences. (2018). In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method. [Link]

-

BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. [Link]

-

Yu, H., Pardoll, D., & Jove, R. (2009). STATs in cancer inflammation and immunity: A leading role for STAT3. Nature Reviews Cancer, 9(11), 798–809. [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

-

MDPI. (2023). In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp. [Link]

-

Yu, H., Pardoll, D., & Jove, R. (2009). STATs in cancer inflammation and immunity: a leading role for STAT3. Nature Reviews Cancer, 9(11), 798–809. [Link]

-

Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]

-

Wang, Y., et al. (2014). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 96, 25-31. [Link]

-

Bio-protocol. (2025). 3.5. Cytotoxicity Assay. [Link]

Sources

- 1. aacrjournals.org [aacrjournals.org]

- 2. Video: NF-kB-dependent Signaling Pathway [jove.com]

- 3. NF-κB signaling in inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NF-κB in inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. jebms.org [jebms.org]

- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 9. STATs in cancer inflammation and immunity: a leading role for STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. thieme-connect.com [thieme-connect.com]

- 12. researchgate.net [researchgate.net]

- 13. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. bpsbioscience.com [bpsbioscience.com]

- 20. assaygenie.com [assaygenie.com]

- 21. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Synthesis of N-(3-acetylphenyl)methanesulfonamide

Executive Summary

N-(3-acetylphenyl)methanesulfonamide is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for carboxylic acids and a key intermediate in the synthesis of kinase inhibitors (e.g., B-Raf inhibitors) and anti-inflammatory agents.[1] Its structure combines an electron-withdrawing sulfonamide group with a meta-substituted acetyl group, providing unique electronic properties and hydrogen-bonding capabilities.[1][2]

This guide details the robust synthesis of N-(3-acetylphenyl)methanesulfonamide from 3-aminoacetophenone.[1][2] Unlike generic protocols, this document focuses on controlling the chemoselectivity between mono- and bis-sulfonylation—a common pitfall in aniline sulfonylation—and provides a scalable, self-validating workflow.[1]

Retrosynthetic Analysis & Strategy

The synthesis is best approached via a convergent route involving the sulfonylation of 3-aminoacetophenone. While 3-aminoacetophenone is commercially available, understanding its derivation from acetophenone via nitration (directing meta) and reduction is essential for impurity profiling.[1][2]

Strategic Disconnections

-

Primary Disconnection (Sulfonamide Bond): The most labile bond is the N-S bond.[2]

-

Secondary Disconnection (Nitro Reduction):

-

Tertiary Disconnection (Electrophilic Aromatic Substitution):

-

Precursor: Acetophenone (Nitration occurs at the meta position due to the electron-withdrawing acetyl group).

-

Pathway Visualization[1][2]

Figure 1: Retrosynthetic tree illustrating the derivation of the target molecule from commodity chemicals.

Core Synthesis Protocol

This section details the sulfonylation step.[2][3][4][5] The primary challenge is preventing the formation of the N,N-bis(methylsulfonyl)aniline byproduct.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the aniline nitrogen on the sulfur atom of methanesulfonyl chloride (MsCl), followed by the elimination of chloride. Pyridine acts as both the solvent and the acid scavenger (sequestering HCl as pyridinium hydrochloride).

Critical Mechanistic Insight: The pKa of the sulfonamide product (~10) is lower than the starting aniline. In the presence of excess base, the product can be deprotonated and react with a second equivalent of MsCl to form the bis-sulfonamide. Strict stoichiometry and temperature control are required to prevent this.

Figure 2: Reaction pathway showing the primary conversion and the risk of bis-sulfonylation.[1]

Materials & Reagents

| Reagent | Equiv. | Role | CAS No. |

| 3-Aminoacetophenone | 1.0 | Limiting Reagent | 99-03-6 |

| Methanesulfonyl Chloride (MsCl) | 1.05 | Electrophile | 124-63-0 |

| Pyridine | 5.0 - 10.0 | Solvent/Base | 110-86-1 |

| Dichloromethane (DCM) | (Optional) | Co-solvent | 75-09-2 |

| HCl (1M) | N/A | Quench/Wash | 7647-01-0 |

Step-by-Step Protocol

Step 1: Preparation (0 - 15 mins)

-

Charge a flame-dried round-bottom flask with 3-aminoacetophenone (1.0 equiv).

-

Add anhydrous Pyridine (5-10 volumes relative to mass). Note: Pyridine must be dry; water hydrolyzes MsCl.[1][2]

-

Cool the solution to 0°C using an ice bath. Stir for 10 minutes to ensure thermal equilibrium.

Step 2: Addition (15 - 45 mins)

-

Add Methanesulfonyl chloride (1.05 equiv) dropwise via a syringe or addition funnel over 30 minutes.[2]

-

The solution typically turns from yellow to orange/darker.[2]

Step 3: Reaction (45 mins - 4 hours)

-

Allow the mixture to warm to Room Temperature (RT) naturally.

-

Monitor via TLC (Eluent: 50% EtOAc/Hexanes).[2]

Step 4: Workup & Isolation

-

Critical Wash: Wash the organic layer with 1M HCl (3x).[2]

Step 5: Purification

-

If purity is <95%, recrystallize from Ethanol or EtOAc/Hexanes .[2]

-

Salvage Protocol: If bis-sulfonamide > 10%, treat the crude with NaOH/MeOH at RT for 30 mins.[1] The bis-sulfonamide selectively hydrolyzes back to the mono-sulfonamide target.[1]

Characterization Data

Confirm identity using the following spectroscopic signatures.

| Technique | Parameter | Expected Signal | Assignment |

| 1H NMR | 300 MHz, DMSO-d6 | δ 2.58 (s, 3H) | Acetyl (-C(=O)CH3) |

| δ 3.05 (s, 3H) | Sulfonyl (-SO2CH3) | ||

| δ 7.4 - 7.8 (m, 4H) | Aromatic Ring (meta pattern) | ||

| δ 9.98 (s, 1H, br) | Sulfonamide (-NH-) | ||

| IR | KBr Pellet | 1680 cm⁻¹ | Ketone C=O stretch |

| 1330, 1150 cm⁻¹ | Sulfonamide S=O stretch | ||

| MS | ESI+ | 214.05 [M+H]+ | Molecular Ion |

Safety & Handling

-

Methanesulfonyl Chloride: Highly toxic, lachrymator, and corrosive.[1][2] Reacts violently with water.[1][2] Handle only in a fume hood.

-

Pyridine: Noxious odor, affects male fertility.[1][2] Use double-gloving and work in a well-ventilated hood.[1][2]

-

Exotherm Control: The reaction of sulfonyl chlorides with amines is exothermic.[2] On a scale >10g, active cooling is mandatory to prevent thermal runaway.[2]

References

-

Synthesis of Sulfonamides: Organic Syntheses, Coll. Vol. 4, p.943 (1963); Vol. 30, p.52 (1950).[2] (General method for aniline sulfonylation).[2]

-

Bis-sulfonylation Prevention: Liguang Mao, et al.[1][2] "A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride." Synlett, 2011(01): 129-133.[1][2][7] Link

-

Compound Data (CAS 7463-31-2): PubChem Compound Summary for CID 237803.[1][2] Link[2]

-

Biological Relevance: Introduction of sulfonamide groups in kinase inhibitors.[2] Journal of Medicinal Chemistry, 2008, 51(6), 1976.[1][2]

Sources

- 1. guidechem.com [guidechem.com]

- 2. Methanesulfonamide, N-phenyl- | C7H9NO2S | CID 70970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Oxidative β-C–H sulfonylation of cyclic amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. WO2013054181A1 - Continuous two step flow synthesis of m-amino acetophenone - Google Patents [patents.google.com]

- 7. A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole [organic-chemistry.org]

N-(3-acetylphenyl)methanesulfonamide IUPAC name and synonyms

[1][2][3][4][5]

Abstract N-(3-acetylphenyl)methanesulfonamide (CAS 2417-42-7) is a specialized organosulfur intermediate used primarily in the synthesis of bioactive small molecules, particularly kinase inhibitors and anti-arrhythmic agents.[1][2] As a meta-substituted sulfonanilide, it serves as a critical scaffold for examining Structure-Activity Relationships (SAR) in medicinal chemistry, offering a distinct geometric vector compared to its more common para-substituted analogs (e.g., Dofetilide, Sotalol). This guide details its physicochemical properties, synthetic protocols, and utility as a "diversity-oriented" building block.

Chemical Identity & Nomenclature[6]

| Parameter | Details |

| IUPAC Name | N-(3-acetylphenyl)methanesulfonamide |

| Common Synonyms | 3'-Acetylmethanesulfonanilide; N-(3-Acetylphenyl)methane sulfonamide |

| CAS Registry Number | 2417-42-7 |

| Molecular Formula | C₉H₁₁NO₃S |

| Molecular Weight | 213.25 g/mol |

| SMILES | CS(=O)(=O)NC1=CC=CC(=C1)C(C)=O |

| InChI Key | UTNQCUWLQFFFSL-UHFFFAOYSA-N |

Physicochemical Properties[2][3][5][7][8][9][10][11]

The compound is characterized by the presence of two electron-withdrawing groups (acetyl and sulfonamide) on the phenyl ring. The meta substitution pattern disrupts the symmetry seen in para analogs, influencing its crystal packing and solubility.

| Property | Value / Description | Notes |

| Physical State | Solid (Powder/Crystals) | Typically off-white to beige. |

| Melting Point | Not explicitly cited in open literature.* | Para-isomer melts at ~161°C; Meta-isomer expected range 140–160°C. |

| Solubility | Soluble in DMSO, DMF, Methanol. | Limited solubility in non-polar solvents (Hexane). |

| pKa (Sulfonamide) | ~10.0 (Predicted) | Acidic proton on nitrogen due to sulfonyl electron withdrawal. |

| LogP | ~0.9 - 1.2 (Predicted) | Moderate lipophilicity, suitable for drug-like scaffolds. |

Synthetic Methodology

The synthesis of N-(3-acetylphenyl)methanesulfonamide is a classic nucleophilic substitution reaction (sulfonylation), typically proceeding via the Schotten-Baumann conditions or anhydrous amine-base protocols.

Core Synthesis Protocol

Precursor: 3-Aminoacetophenone (commercially available or reduced from 3-nitroacetophenone). Reagent: Methanesulfonyl chloride (MsCl).

Reaction Scheme (DOT Visualization):

Figure 1: Synthetic pathway for sulfonylation of 3-aminoacetophenone.

Detailed Procedure (Pyridine Method)

-

Setup: Charge a round-bottom flask with 3-aminoacetophenone (1.0 eq) and dry pyridine (10–15 volumes). Pyridine acts as both solvent and acid scavenger.

-

Addition: Cool the solution to 0°C. Dropwise add methanesulfonyl chloride (1.2 eq) to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane) or LC-MS.

-

Workup: Quench the reaction mixture into ice-water. The sulfonamide often precipitates as a solid.

-

If solid forms: Filter, wash with water and cold ethanol.

-

If oil forms: Extract with Ethyl Acetate, wash with 1N HCl (to remove pyridine), brine, and dry over MgSO₄.

-

-

Purification: Recrystallization from Ethanol/Water or column chromatography (SiO₂, EtOAc/Hexane gradient).

Medicinal Chemistry Applications

N-(3-acetylphenyl)methanesulfonamide is a versatile "diversity vector." While para-sulfonanilides (like Sotalol) are established anti-arrhythmics, the meta-isomer allows researchers to probe different pockets in target proteins, particularly kinases and G-protein coupled receptors (GPCRs).

Derivatization Potential

The acetyl group serves as a reactive handle for further elaboration, while the sulfonamide group acts as a stable hydrogen-bond donor/acceptor mimic.

Downstream Transformations (DOT Visualization):

Figure 2: Strategic derivatization of the acetyl and sulfonamide pharmacophores.

Key Applications

-

Kinase Inhibitor Libraries: The sulfonamide moiety mimics the ATP phosphate-binding region in kinases. The meta-acetyl group allows for the extension of the molecule into the hydrophobic back-pocket of the enzyme.

-

Anti-Arrhythmic Analogs: Reduction of the acetyl group to a chiral alcohol creates structural isomers of Class III anti-arrhythmic agents (e.g., Sotalol analogs), useful for testing selectivity against hERG channels.

-

Heterocycle Synthesis: The acetyl group is a precursor to thiazoles and imidazoles (via the Hantzsch synthesis), common motifs in bioactive compounds.

Analytical Characterization

To validate the identity of synthesized N-(3-acetylphenyl)methanesulfonamide, the following spectral signatures are expected:

| Technique | Expected Signal | Assignment |

| ¹H NMR (DMSO-d₆) | δ ~2.60 ppm (s, 3H) | Acetyl methyl group (-COCH ₃). |

| δ ~3.05 ppm (s, 3H) | Sulfonyl methyl group (-SO₂CH ₃). | |

| δ 7.4 – 7.9 ppm (m, 4H) | Aromatic protons (Meta-substitution pattern). | |

| δ ~10.0 ppm (s, 1H) | Sulfonamide N-H (Exchangeable with D₂O). | |

| IR Spectroscopy | ~1680 cm⁻¹ | C=O Stretching (Ketone). |

| ~1330 & 1150 cm⁻¹ | S=O Asymmetric/Symmetric Stretching. | |

| ~3250 cm⁻¹ | N-H Stretching. | |

| Mass Spectrometry | m/z 214.0 [M+H]⁺ | Protonated molecular ion (ESI+). |

Safety & Handling

GHS Classification:

-

Signal Word: Warning

-

Hazard Statements:

Handling Protocol:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Ventilation: Handle powder in a fume hood to avoid inhalation.

-

Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption (sulfonamides are generally stable but can be hygroscopic).

References

-

ChemicalBook. (2025).[3] N-(3-Acetylphenyl)methanesulfonamide CAS 2417-42-7 Properties and Suppliers.[1][5][6][2][7]Link

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 706824: N-(3-acetylphenyl)methanesulfonamide.Link

-

BLD Pharm. (2025). Product Safety and Specifications: N-(3-Acetylphenyl)methanesulfonamide.[1]Link[5][6][8]

-

Asian Journal of Chemistry. (2016). Synthesis of Sulfonamide Derivatives and Pyrazolines from Aminoacetophenones. (Contextual reference for synthesis methodology). Link

-

Sigma-Aldrich. (2025).[3] Methanesulfonamide and Acetophenone Derivative Standards. (General reference for reagent properties). Link

Sources

- 1. 64488-52-4|N-(4-(2-Chloroacetyl)phenyl)methanesulfonamide|BLD Pharm [bldpharm.com]

- 2. Zearalenone Solution C18h22o5 at Best Price in Mumbai, Maharashtra | National Analytical Corporation - Chemical Division [tradeindia.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. fishersci.com [fishersci.com]

- 5. Desogestrel - C22H30O, 310.47 Molecular Weight | Liquid Formulation for Effective Ovulation Prevention - C22h30o, 310.47 Molecular Weight | Liquid Formulation For Effective Ovulation Prevention at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 6. Hellma Calibration Standard, Neutral Density Glass Filter F2 - Cas No: Not Applicable (composite Material Not A Single Chemical Compound) at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 7. AB342574 | CAS 2417-42-7 – abcr Gute Chemie [abcr.com]

- 8. Hellma Calibration Standard, Neutral Density Glass Filter F2 - Cas No: Not Applicable (composite Material Not A Single Chemical Compound) at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

An In-depth Technical Guide to N-(3-acetylphenyl)methanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-acetylphenyl)methanesulfonamide is a chemical compound that belongs to the sulfonamide class of molecules. Sulfonamides are characterized by the presence of a sulfonyl group directly bonded to a nitrogen atom. This functional group is a cornerstone in medicinal chemistry, with a rich history of therapeutic applications since the discovery of prontosil, the first sulfonamide drug, in the 1930s.[1] The versatility of the sulfonamide scaffold has led to the development of a wide array of drugs, including antibacterial, anti-inflammatory, and anticancer agents.[1][2][3][4] This guide provides a comprehensive overview of the chemical and physical properties of N-(3-acetylphenyl)methanesulfonamide, along with insights into its synthesis, safety, and potential applications in research and drug development.

Chemical Identity and Molecular Properties

A precise understanding of the molecular characteristics of a compound is fundamental for its application in research and development. The key identifiers and properties of N-(3-acetylphenyl)methanesulfonamide are summarized below.

| Property | Value | Source |

| Molecular Formula | C9H11NO3S | [5][6][7][8] |

| Molecular Weight | 213.25 g/mol | [7] |

| Alternate Molecular Weight | 213.3 g/mol | [5] |

| CAS Number | 2417-42-7 | [5][6][7] |

| IUPAC Name | N-(3-acetylphenyl)methanesulfonamide | [6] |

| InChI Code | 1S/C9H11NO3S/c1-7(11)8-4-3-5-9(6-8)10-14(2,12)13/h3-6,10H,1-2H3 | [6] |

| InChI Key | UTNQCUWLQFFFSL-UHFFFAOYSA-N | [6] |

| SMILES | CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C | [8] |

| Physical Form | Solid | [5][6] |

| Purity | Typically ≥95% | [5][6] |

The structure of N-(3-acetylphenyl)methanesulfonamide incorporates a central phenyl ring substituted with an acetyl group and a methanesulfonamide group. This combination of functional groups dictates its chemical reactivity and potential biological interactions.

Caption: 2D structure of N-(3-acetylphenyl)methanesulfonamide.

Synthesis and Characterization

The synthesis of N-(3-acetylphenyl)methanesulfonamide and related sulfonamides typically involves the reaction of a sulfonyl chloride with an amine. While a specific, detailed protocol for the direct synthesis of N-(3-acetylphenyl)methanesulfonamide was not found in the initial search, a general synthetic approach can be inferred from established methods for analogous compounds.[9]

General Synthetic Workflow

The synthesis of N-substituted sulfonamides can be conceptualized as a nucleophilic substitution reaction at the sulfur atom of a sulfonyl chloride.

Caption: Generalized synthetic workflow for N-substituted sulfonamides.

Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol for the synthesis of N-(3-acetylphenyl)methanesulfonamide based on common organic chemistry practices for sulfonamide formation. This protocol should be optimized and validated in a laboratory setting.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 3-aminoacetophenone in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine, to the reaction mixture. The base acts as a scavenger for the hydrochloric acid that is formed as a byproduct.

-

Sulfonyl Chloride Addition: Cool the reaction mixture in an ice bath. Slowly add a solution of methanesulfonyl chloride in the same solvent dropwise to the stirred mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction with water. Separate the organic layer and wash it sequentially with dilute acid (e.g., 1M HCl) to remove excess base, and then with a saturated solution of sodium bicarbonate to neutralize any remaining acid. Finally, wash with brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

-

Characterization: The structure and purity of the final product should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling N-(3-acetylphenyl)methanesulfonamide.

Hazard Identification: [6]

-

GHS Pictogram: GHS07 (Exclamation mark)

-

Signal Word: Warning

-

Hazard Codes: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled)

Precautionary Statements: [6]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.

-

P302 + P352 + P312: IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell.

-

P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

-

P363: Wash contaminated clothing before reuse.

-

P402 + P404: Store in a dry place. Store in a closed container.

-

P501: Dispose of contents/container to an approved waste disposal plant.

For more detailed information, it is imperative to consult the Material Safety Data Sheet (MSDS) provided by the supplier.[6]

Potential Applications in Drug Discovery and Research

The sulfonamide functional group is a well-established pharmacophore in medicinal chemistry.[1] Compounds containing this moiety have been developed to treat a wide range of diseases, including bacterial infections, cancer, and inflammatory conditions.[1][2][3][4] The acetamide portion of N-(3-acetylphenyl)methanesulfonamide is also found in numerous clinically prescribed drugs and is associated with a variety of therapeutic potentials.[2]

The presence of both the sulfonamide and the acetylphenyl groups in N-(3-acetylphenyl)methanesulfonamide suggests its potential as a building block or a lead compound in drug discovery programs. For instance, it could be explored for its activity as an inhibitor of various enzymes, a common mechanism of action for many sulfonamide- and acetamide-containing drugs.[2][3][4][10] The acetyl group provides a reactive handle for further chemical modifications, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

While specific biological activities for N-(3-acetylphenyl)methanesulfonamide are not extensively documented in the initial search, its structural similarity to other biologically active sulfonamides and acetamides makes it a compound of interest for screening in various therapeutic areas, including but not limited to:

-

Antimicrobial Agents: Sulfonamides have a long history as antibacterial agents.

-

Anticancer Therapeutics: Many sulfonamide derivatives exhibit antitumor activity.[3][4]

-

Enzyme Inhibitors: The sulfonamide group is a key feature in many enzyme inhibitors, such as those targeting carbonic anhydrase.[3][10]

The logical progression for investigating the therapeutic potential of N-(3-acetylphenyl)methanesulfonamide would involve a series of in vitro and in vivo studies.

Caption: A simplified pathway for drug discovery and development.

Conclusion

References

-

N-(3-Acetylphenyl) methane sulfonamide. (n.d.). IndiaMART. Retrieved February 2, 2026, from [Link]

-

Methanesulfonamide. (n.d.). In Wikipedia. Retrieved February 2, 2026, from [Link]

-

N-[4-[2-(propan-2-ylamino)acetyl]phenyl]methanesulfonamide. (n.d.). Chemsrc. Retrieved February 2, 2026, from [Link]

-

Synthesis of N-(3-acetylphenyl)-N-ethyl-4-methylbenzenesulfonamide. (n.d.). PrepChem.com. Retrieved February 2, 2026, from [Link]

-

Synthesis of N-Methyl Benzenemethane Sulfonamide Substituted Carbazoles and Pyrazoles. (2025, August 6). ResearchGate. Retrieved February 2, 2026, from [Link]

-

N-(3-acetylphenyl)methanesulfonamide (C9H11NO3S). (n.d.). PubChemLite. Retrieved February 2, 2026, from [Link]

-

Chemical Properties of Methane sulfonamide (CAS 3144-09-0). (n.d.). Cheméo. Retrieved February 2, 2026, from [Link]

-

New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. (2023, July 13). PMC - PubMed Central. Retrieved February 2, 2026, from [Link]

-

Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (n.d.). PubMed. Retrieved February 2, 2026, from [Link]

-

Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. (n.d.). PubMed. Retrieved February 2, 2026, from [Link]

-

Discovery of N-(benzo[5][6][7]triazol-1-yl)-N-(benzyl)acetamido)phenyl) carboxamides as severe acute respiratory syndrome coronavirus (SARS-CoV) 3CLpro inhibitors. (n.d.). PubMed. Retrieved February 2, 2026, from [Link]

-

Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. (n.d.). PMC - NIH. Retrieved February 2, 2026, from [Link]

-

Synthesis of New Sulfonamide Derivatives-Phenyl. (n.d.). Scholars Research Library. Retrieved February 2, 2026, from [Link]

-

Design, synthesis, and biological evaluation of novel N4-substituted sulfonamides: acetamides derivatives as dihydrofolate reductase (DHFR) inhibitors. (n.d.). PMC - NIH. Retrieved February 2, 2026, from [Link]

-

Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]

-

Material Safety Data Sheet - {4-[(4-Methylphenyl)thio]phenyl}(phenyl)methanone. (n.d.). Cole-Parmer. Retrieved February 2, 2026, from [Link]

Sources

- 1. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of novel N4-substituted sulfonamides: acetamides derivatives as dihydrofolate reductase (DHFR) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-(3-Acetylphenyl) methane sulfonamide Supplier in Mumbai, N-(3-Acetylphenyl) methane sulfonamide Trader, Maharashtra [chemicalmanufacturers.in]

- 6. N-(3-acetylphenyl)methanesulfonamide | 2417-42-7 [sigmaaldrich.com]

- 7. 2417-42-7|N-(3-Acetylphenyl)methanesulfonamide|BLD Pharm [bldpharm.com]

- 8. PubChemLite - N-(3-acetylphenyl)methanesulfonamide (C9H11NO3S) [pubchemlite.lcsb.uni.lu]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 10. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]

N-(3-acetylphenyl)methanesulfonamide: A Technical Review of a Promising Scaffold

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-acetylphenyl)methanesulfonamide is a synthetic organic compound featuring a central phenyl ring substituted with an acetyl group at the meta-position and a methanesulfonamide moiety. The sulfonamide functional group is a well-established pharmacophore in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents with diverse biological activities. This technical guide provides a comprehensive overview of N-(3-acetylphenyl)methanesulfonamide, detailing its synthesis, chemical characteristics, and exploring its potential biological activities and mechanisms of action based on the broader understanding of the sulfonamide class of compounds. While specific experimental data for this particular molecule is limited in publicly available literature, this guide will leverage data from closely related analogs to provide valuable insights for researchers and drug development professionals.

Chemical Identity and Properties

N-(3-acetylphenyl)methanesulfonamide is characterized by the following chemical identifiers and properties:

| Property | Value | Source |

| CAS Number | 2417-42-7 | [1] |

| Molecular Formula | C₉H₁₁NO₃S | [1] |

| Molecular Weight | 213.25 g/mol | [1] |

| SMILES | CC(=O)c1cccc(NS(=O)(=O)C)c1 | [1] |

| Predicted XlogP | 1.6 | [1] |

Synthesis and Characterization

The synthesis of N-(3-acetylphenyl)methanesulfonamide can be achieved through a standard nucleophilic substitution reaction between 3-aminoacetophenone and methanesulfonyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

Experimental Protocol: General Synthesis of N-Aryl-methanesulfonamides

The following is a generalized protocol that can be adapted for the synthesis of N-(3-acetylphenyl)methanesulfonamide.

-

Materials:

-

3-Aminoacetophenone

-

Methanesulfonyl chloride

-

Pyridine or Triethylamine

-

Dichloromethane (or other suitable aprotic solvent)

-

Aqueous sodium hydroxide (for workup)

-

Aqueous hydrochloric acid (for workup)

-

-

Procedure:

-

Dissolve 3-aminoacetophenone and a slight excess of pyridine in dichloromethane and cool the solution to 0 °C in an ice bath.

-

Slowly add a stoichiometric equivalent of methanesulfonyl chloride to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitoring by TLC is recommended).

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with dilute hydrochloric acid, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

-

Characterization

-

¹H NMR: The spectrum would be expected to show a singlet for the acetyl methyl protons around δ 2.5 ppm and a singlet for the methanesulfonyl methyl protons around δ 3.0 ppm. The aromatic protons would appear as a complex multiplet in the region of δ 7.2-7.8 ppm. The N-H proton would likely appear as a broad singlet, with its chemical shift being solvent-dependent.

-

¹³C NMR: The carbonyl carbon of the acetyl group would be expected to resonate around δ 198 ppm. The aromatic carbons would appear in the range of δ 120-140 ppm. The methanesulfonyl methyl carbon would be expected around δ 40 ppm.

-

IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the S=O stretching of the sulfonamide group (around 1330 cm⁻¹ and 1150 cm⁻¹), the C=O stretching of the acetyl group (around 1680 cm⁻¹), and the N-H stretching of the sulfonamide (around 3250 cm⁻¹).

Potential Biological Activities and Mechanisms of Action

Although direct biological studies on N-(3-acetylphenyl)methanesulfonamide are scarce, the broader class of sulfonamides exhibits a wide range of pharmacological activities.[2]

1. Antibacterial Activity:

The most well-known activity of sulfonamides is their antibacterial effect. They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria. By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolic acid, a precursor for DNA and RNA synthesis, thus inhibiting bacterial growth and replication.[2]

-

Substitution on the Phenyl Ring: The position and nature of substituents on the phenyl ring can significantly influence the compound's binding affinity to target enzymes and its pharmacokinetic properties. The meta-position of the acetyl group in N-(3-acetylphenyl)methanesulfonamide offers a distinct electronic and steric profile compared to ortho- or para-substituted analogs.

-

Substitution on the Sulfonamide Nitrogen: While the parent compound has a proton on the sulfonamide nitrogen, N-alkylation or N-arylation can modulate the acidity and lipophilicity of the molecule, which in turn can affect its biological activity and cell permeability.

Future Perspectives

N-(3-acetylphenyl)methanesulfonamide represents a simple yet promising scaffold for the development of novel therapeutic agents. The presence of the reactive acetyl group allows for a wide range of chemical modifications, enabling the generation of a library of derivatives for biological screening.

Workflow for Future Research:

Future research efforts should focus on the definitive synthesis and thorough characterization of N-(3-acetylphenyl)methanesulfonamide. Subsequent in-vitro screening against a panel of relevant biological targets, such as various enzymes and cancer cell lines, would be crucial to identify its potential therapeutic applications. The insights gained from these studies would pave the way for rational drug design and the development of novel sulfonamide-based therapeutics.